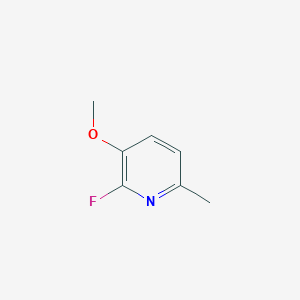

2-Fluoro-3-methoxy-6-methylpyridine

描述

Contextual Significance of Fluorinated Pyridine (B92270) Derivatives in Organic Synthesis and Drug Discovery

Fluorinated pyridine derivatives represent a critically important class of heterocyclic compounds in the fields of organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into a pyridine scaffold can profoundly influence the molecule's physicochemical and biological properties. Fluorine's high electronegativity and relatively small size allow it to act as a bioisostere for a hydrogen atom, leading to enhanced metabolic stability by blocking sites susceptible to oxidative metabolism. This increased stability often translates to a longer biological half-life for drug candidates.

Furthermore, the introduction of fluorine can alter the basicity (pKa) of the pyridine nitrogen, which in turn affects the molecule's solubility, membrane permeability, and binding interactions with biological targets. In drug design, this modulation is a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a potential therapeutic agent. In organic synthesis, the fluorine atom can serve as a useful handle for various chemical transformations, including nucleophilic aromatic substitution reactions, facilitating the construction of more complex molecular architectures. The use of fluorinated pyridine derivatives is prevalent in the development of agrochemicals and pharmaceuticals, highlighting their broad utility. patsnap.com

Overview of the Research Landscape Pertaining to 2-Fluoro-3-methoxy-6-methylpyridine

While the broader class of fluorinated pyridines is well-established, the research landscape for the specific compound this compound is more nascent, yet promising. It is primarily recognized as a valuable intermediate and building block in the synthesis of more complex molecules. Its trifunctional nature, featuring fluoro, methoxy (B1213986), and methyl groups on a pyridine core, offers multiple points for chemical modification and diversification.

A key area of its application appears to be in the development of novel pharmaceutical agents. For instance, this compound has been utilized as a key intermediate in the synthesis of modulators for the muscarinic acetylcholine (B1216132) receptor 4 (M4), which are being investigated for the treatment of psychosis. bldpharm.com The synthesis of such complex molecules often relies on the strategic use of functionalized building blocks like this compound to construct the final active pharmaceutical ingredient.

The synthesis of this compound itself can be approached through various methods common for the preparation of fluoropyridines. One general and widely applicable method involves the diazotization of an corresponding aminopyridine precursor in the presence of a fluoride (B91410) source, a reaction often referred to as the Balz-Schiemann reaction or a variation thereof. google.comgoogle.com Another potential route could involve the nucleophilic substitution of a suitable leaving group on the pyridine ring with a fluoride ion. The specific synthetic strategies for this compound are often proprietary and detailed within patent literature.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 375368-80-2 | commonorganicchemistry.com |

| Molecular Formula | C₇H₈FNO | commonorganicchemistry.com |

| Molecular Weight | 141.14 g/mol | commonorganicchemistry.com |

| Appearance | Not specified in detail, likely a liquid or low-melting solid | - |

| Boiling Point | Not explicitly available in searched documents | - |

| Density | Not explicitly available in searched documents | - |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-fluoro-3-methoxy-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQZKTKRAFRFRPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Fluoro 3 Methoxy 6 Methylpyridine and Its Derivatives

Advanced Retrosynthetic Analysis for the Target Compound

A retrosynthetic analysis of 2-Fluoro-3-methoxy-6-methylpyridine reveals several potential synthetic pathways. The primary disconnections can be made at the carbon-fluorine (C-F) and carbon-oxygen (C-O) bonds, suggesting strategies that install these functionalities in the final steps.

One prominent strategy involves a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach identifies a precursor such as 3-methoxy-6-methyl-2-nitropyridine (1) . In this scenario, the nitro group, a strong electron-withdrawing group, activates the C2 position for nucleophilic attack by a fluoride (B91410) source, displacing the nitro group to form the target molecule.

An alternative SNAr strategy begins with a polyhalogenated pyridine (B92270). For instance, 2,3-dichloro-6-methylpyridine (2) could serve as a starting material. A sequential, regioselective substitution, first with a methoxide source to displace one chlorine atom, followed by a fluorinating agent to displace the second, would yield the desired product. The regioselectivity of these sequential additions is a critical consideration in this pathway.

A third approach involves building upon a pre-functionalized pyridine ring. For example, if a derivative of the target compound is desired, a retrosynthetic disconnection can be made at the C6-methyl group. This suggests a transition metal-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling. The key intermediate for this strategy would be a halogenated version of the core structure, such as 6-bromo-2-fluoro-3-methoxypyridine (3) , which could then be coupled with a methylboronic acid derivative or other organoboron reagents.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Pyridine Scaffolds

Nucleophilic aromatic substitution (SNAr) is a powerful and widely used method for the functionalization of electron-deficient aromatic rings like pyridine. researchgate.net The pyridine nitrogen acts as an intrinsic electron-withdrawing group, facilitating the attack of nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a stabilized anionic intermediate known as a Meisenheimer complex. For SNAr to occur, a good leaving group (such as a halide or a nitro group) must be present on the ring. researchgate.net

The synthesis of this compound from polyhalogenated precursors requires precise control of regioselectivity. When a pyridine ring contains multiple halogen substituents, the position of nucleophilic attack is governed by both electronic and steric factors. The C2 and C4 positions are electronically activated for SNAr due to their proximity to the ring nitrogen.

In a precursor like 2,3-dichloro-6-methylpyridine, the C2 position is generally more reactive toward nucleophiles than the C3 position. However, the regioselectivity of SNAr reactions on di- or poly-substituted rings can be highly sensitive to the substituents present. wuxibiology.comwuxiapptec.com For example, in dichloropyrimidines, an electron-donating group at the C6 position can direct substitution preferably to the C2 position instead of the C4 position. wuxibiology.com This principle suggests that in 2,3-dichloro-6-methylpyridine, the initial attack by a nucleophile like sodium methoxide would likely occur at the C2 position. A subsequent reaction with a fluoride source would then displace the remaining chlorine atom. Careful selection of reaction conditions is necessary to control this sequential process and avoid the formation of isomeric mixtures.

The choice of nucleophile and solvent system plays a critical role in determining the outcome and regioselectivity of SNAr reactions. Different nucleophiles exhibit varying reactivities, and the solvent can influence both the nucleophile's strength and the stability of the reaction intermediates.

The identity of the nucleophile can dramatically alter the site of substitution on a polysubstituted ring. For instance, studies on 5-substituted-2,4-dichloropyrimidines have shown that while many nucleophiles preferentially attack the C4 position, tertiary amine nucleophiles exhibit excellent selectivity for the C2 position. nih.gov In the context of synthesizing the target compound from a dihaloprecursor, the sequential addition of sodium methoxide followed by potassium fluoride would be a common approach. The relative reactivity of these nucleophiles and the stability of the intermediates must be considered.

Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Tetrahydrofuran (THF) are commonly employed for SNAr reactions because they effectively solvate cations while leaving the nucleophile relatively unencumbered. The choice of solvent can sometimes prevent unwanted side reactions. For example, in one study, the use of THF as a solvent was found to enable the desired reaction while preventing a competitive SNAr side reaction that occurred when methanol was used. acgpubs.org In some cases, a solvent exchange to a higher-boiling solvent like DMF can be used to promote more difficult SNAr reactions. acs.org

Optimizing reaction conditions such as temperature, reaction time, and the nature of the base or additives is crucial for maximizing the yield and purity of the desired product. SNAr reactions on unactivated 2-fluoropyridines have been successfully carried out with a range of nucleophiles under relatively mild conditions to achieve quantitative conversion. escholarship.org

A highly relevant study on the synthesis of 3-methoxy-6-methyl-2-[18F]fluoropyridine provides specific optimized conditions. The radiofluorination was achieved by treating the 3-methoxy-6-methyl-2-nitropyridine precursor with [18F]fluoride. The reaction proceeded with a high radiochemical yield (RCY) of 81±1% in a short time frame. researchgate.net These findings suggest that the nitro group is an excellent leaving group for this transformation.

The table below summarizes the optimized conditions from this key study.

| Precursor | Reagent | Solvent | Temperature | Time | Yield |

| 3-methoxy-6-methyl-2-nitropyridine | [18F]Fluoride (as K[18F]F-K222 complex) | DMF | 140 °C | 30 min | 81±1% researchgate.net |

General optimization strategies often involve screening different bases (e.g., K2CO3, NaH), solvents, and temperatures. For instance, a study on SNAr reactions with dimethylamine generated from DMF found that using aqueous potassium hydroxide at 95 °C provided optimal results for a range of aryl fluorides and chlorides. nih.gov Such systematic optimization is key to developing efficient and scalable synthetic routes.

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. These methods offer a powerful way to introduce diverse substituents onto the pyridine ring, enabling the synthesis of a wide array of derivatives of this compound.

The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide, is one of the most versatile cross-coupling methods. mdpi.com This reaction can be applied to synthesize derivatives of this compound by introducing aryl or alkyl groups at a halogenated position.

For this strategy, a suitable precursor such as 6-bromo-2-fluoro-3-methoxypyridine would be required. This intermediate could then be coupled with various arylboronic acids under palladium catalysis. The regioselectivity of cross-coupling reactions on polyhalogenated heterocycles often follows patterns similar to those of SNAr reactions, with oxidative addition of the palladium catalyst being the selectivity-determining step. baranlab.org Studies on the Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with boronic acids have demonstrated that 2-arylpyridines can be generated in modest to good yields. claremont.eduresearchgate.net

The general conditions for such a transformation are summarized in the table below, based on typical parameters reported in the literature for Suzuki-Miyaura reactions on pyridine scaffolds.

| Electrophile | Coupling Partner | Catalyst | Base | Solvent System | Temperature |

| 6-Bromo-2-fluoro-3-methoxypyridine (hypothetical) | Arylboronic Acid/Ester | Pd(dppf)Cl2 or similar Pd(II) complexes claremont.eduresearchgate.net | K2CO3, Cs2CO3, or Na3PO4 | Toluene/H2O, Dioxane/H2O | 65 - 110 °C mdpi.comclaremont.edu |

This approach provides a modular route to a library of derivatives, where the diversity comes from the readily available pool of boronic acids.

Other Cross-Coupling Modalities

Beyond the more common Suzuki and Heck reactions, the functionalization of the this compound scaffold, or its precursors, can be achieved through other powerful cross-coupling modalities. These reactions are instrumental in creating diverse derivatives by forming carbon-carbon and carbon-heteroatom bonds, which are pivotal for pharmaceutical and materials science applications.

One such relevant method is the Sonogashira cross-coupling, which is effective for forming C(sp²)-C(sp) bonds. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple a vinyl or aryl halide with a terminal alkyne. For instance, a bromo- or iodo-substituted precursor of this compound could be coupled with various functionalized alkynes. Research on related fluoropyridine structures has demonstrated the successful application of Sonogashira coupling with catalysts like Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system. soton.ac.uk This method is compatible with a wide range of functional groups, including free alcohols and protected amines, allowing for the synthesis of complex molecular architectures. soton.ac.uk

Buchwald-Hartwig amination represents another key strategy for forming C-N bonds. This palladium-catalyzed reaction couples an aryl halide with an amine. A precursor like 2-chloro- or 2-bromo-3-methoxy-6-methylpyridine could be reacted with primary or secondary amines to introduce diverse amino substituents, a common feature in many biologically active molecules.

The following table summarizes potential cross-coupling reactions applicable to the synthesis of this compound derivatives.

| Reaction Type | Bond Formed | Typical Catalysts/Reagents | Potential Substrates for Coupling | Notes |

|---|---|---|---|---|

| Sonogashira Coupling | C(sp²)-C(sp) | Pd(PPh₃)₄, CuI, Amine Base | Terminal Alkynes (e.g., phenylacetylene, propargyl alcohol) | Tolerates various functional groups and is effective for creating rigid structural extensions. soton.ac.uk |

| Buchwald-Hartwig Amination | C-N | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Primary/Secondary Amines, Anilines | A versatile method for synthesizing a wide array of arylamines. |

| Stille Coupling | C(sp²)-C(sp²) | Pd Catalyst (e.g., Pd(PPh₃)₄) | Organostannanes (e.g., arylstannanes, vinylstannanes) | Known for its mild reaction conditions and tolerance of functional groups. |

| Hiyama Coupling | C(sp²)-C(sp²) | Pd Catalyst, Fluoride Source (e.g., TBAF) | Organosilanes | An alternative to Suzuki and Stille couplings, activated by a fluoride source. |

Multi-step Synthesis Pathways and Overall Yield Enhancement Strategies

One potential multi-step pathway could begin with 2,6-lutidine. The synthesis could proceed through the following key transformations:

N-Oxidation: Conversion of the pyridine nitrogen to an N-oxide to activate the ring for subsequent electrophilic substitution.

Nitration: Introduction of a nitro group at the 3-position.

Functional Group Transformation: Conversion of the nitro group to a methoxy (B1213986) group, potentially via reduction to an amine, diazotization, and subsequent reaction with methanol or a methoxide source.

Halogenation/Fluorination: Introduction of fluorine at the 2-position. This is often the most challenging step. It could be achieved from a 2-amino precursor via a Balz–Schiemann reaction or from a 2-chloro intermediate via halogen exchange (Halex) reaction.

Reaction Condition Optimization: Each step must be individually optimized by screening solvents, temperatures, catalysts, and reaction times to maximize conversion and minimize side-product formation.

Process Intensification: For larger-scale synthesis, adopting modern techniques like flow chemistry can offer significant advantages. Flow reactors can provide superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Radiofluorination Methodologies for Positron Emission Tomography (PET) Tracer Synthesis

The synthesis of [¹⁸F]this compound is of significant interest for its potential application as a PET tracer. PET imaging requires molecules labeled with a positron-emitting isotope, with fluorine-18 (¹⁸F) being the most widely used due to its favorable decay properties. The introduction of ¹⁸F is typically achieved through nucleophilic substitution using [¹⁸F]fluoride.

The synthesis of an ¹⁸F-labeled PET tracer involves two main stages: the preparation of a suitable precursor molecule and the subsequent radiofluorination reaction. e-century.us For [¹⁸F]this compound, an ideal precursor would feature a good leaving group at the 2-position of the 3-methoxy-6-methylpyridine core.

Common precursors for aromatic radiofluorination include those with nitro, trimethylammonium, or diaryliodonium salt leaving groups. The choice of precursor is critical and depends on its stability and reactivity towards [¹⁸F]fluoride.

The radiofluorination reaction itself is typically performed under anhydrous conditions. The [¹⁸F]fluoride is produced in a cyclotron as an aqueous solution and must be dried, usually through azeotropic distillation with acetonitrile in the presence of a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) complexed with potassium carbonate. This complex enhances the nucleophilicity of the fluoride ion.

In recent years, copper-mediated radiofluorination has emerged as a powerful method for labeling electron-rich aromatic rings, which are often challenging substrates for traditional nucleophilic aromatic substitution (SₙAr). iaea.orgnih.gov This methodology could be highly applicable for the synthesis of [¹⁸F]this compound, potentially using a precursor with a trimethylstannyl group at the 2-position. iaea.org

The following table outlines potential precursors and methodologies for the synthesis of [¹⁸F]this compound.

| Precursor | Leaving Group | Methodology | Typical Conditions | Reference/Concept |

|---|---|---|---|---|

| 2-Nitro-3-methoxy-6-methylpyridine | -NO₂ | Nucleophilic Aromatic Substitution (SₙAr) | K[¹⁸F]F/K₂₂₂, DMSO, 120-160 °C | Standard method for activated aromatic systems. |

| (3-Methoxy-6-methylpyridin-2-yl)trimethylammonium triflate | -N⁺(CH₃)₃ | Nucleophilic Aromatic Substitution (SₙAr) | K[¹⁸F]F/K₂₂₂, DMSO or t-amyl alcohol, 100-130 °C | Highly reactive leaving group suitable for unactivated rings. |

| 2-(Trimethylstannyl)-3-methoxy-6-methylpyridine | -Sn(CH₃)₃ | Copper-Mediated Radiofluorination | [¹⁸F]F⁻, Cu(OTf)₂, Pyridine ligand, DMA, 120-150 °C | Effective for electron-rich and heteroaromatic systems. iaea.orgnih.gov |

| (3-Methoxy-6-methylpyridin-2-yl)(phenyl)iodonium chloride | -I⁺-Ph | Diaryliodonium Salt Radiofluorination | [¹⁸F]F⁻, precursor, solvent (e.g., MeCN, DMF), 80-120 °C | Allows for mild reaction conditions. |

Successful radiosynthesis must deliver the final product with high radiochemical purity and specific activity within a short timeframe, given the 109.8-minute half-life of ¹⁸F. nih.gov Automated synthesis modules are commonly employed to ensure reproducibility and radiation safety during the production of PET tracers for preclinical and clinical use. nih.gov

Reaction Mechanisms and Transformational Chemistry of 2 Fluoro 3 Methoxy 6 Methylpyridine Analogues

Mechanistic Elucidaion of Nucleophilic Displacements at the Pyridine (B92270) Core

The primary mechanism for nucleophilic substitution on the 2-fluoro-3-methoxy-6-methylpyridine core is Nucleophilic Aromatic Substitution (SNAr). The presence of the electronegative nitrogen atom in the pyridine ring, combined with the strong electron-withdrawing nature of the fluorine atom at the C2 position, renders the ring electron-deficient and activates it for attack by nucleophiles.

The SNAr reaction proceeds via a two-step, addition-elimination pathway. A nucleophile first attacks the carbon atom bearing the fluorine, leading to the formation of a negatively charged, resonance-stabilized covalent intermediate known as a Meisenheimer complex. In the second step, the leaving group—in this case, the fluoride (B91410) ion—is eliminated, restoring the aromaticity of the pyridine ring.

The rate of these reactions is significantly influenced by the nature of the halogen. The high electronegativity of fluorine makes the attached carbon atom more electrophilic and accelerates the initial nucleophilic attack. Consequently, 2-fluoropyridines undergo SNAr reactions much faster than their chloro- or bromo-analogues. For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine nih.govacs.org. This reactivity allows for substitutions to occur under mild conditions, which is advantageous when dealing with complex molecules containing sensitive functional groups nih.govacs.org. Studies on hydridoiridium(III) complexes have further supported a stepwise SNAr pathway involving the intramolecular substitution of a fluorine atom by a hydrido ligand researchgate.net.

Table 1: Relative Reaction Rates of 2-Halopyridines in Nucleophilic Aromatic Substitution

| Halogen at C2 | Relative Rate with NaOEt in EtOH |

|---|---|

| Fluorine | 320 |

| Chlorine | 1 |

| Bromine | ~0.8 |

Oxidative and Reductive Transformations of Functional Groups

The functional groups attached to the pyridine core of this compound analogues can undergo various oxidative and reductive transformations.

Oxidative Transformations: The methyl group at the C6 position is susceptible to oxidation. A common transformation involves the oxidation of a methyl-pyridine to the corresponding pyridine carboxylic acid. This can be achieved using halogen oxidizing agents, such as molecular chlorine, in an aqueous solution under the influence of actinic radiation google.com. The reaction proceeds by converting the methyl group into a carboxyl function, yielding valuable chemical intermediates like nicotinic acid or iso-nicotinic acid from different picoline isomers google.com.

Reductive Transformations: While specific studies on the reduction of the methoxy (B1213986) group on this particular scaffold are limited, the pyridine ring itself can be reduced. A mild and selective method for the dearomatization of pyridines involves the use of amine boranes. This approach can yield N-substituted 1,4- or 1,2-dihydropyridines, which are valuable building blocks in synthetic chemistry nih.gov. This transformation breaks the aromaticity of the ring system without requiring the use of metal catalysts or harsh reagents nih.gov.

Heterolytic Cleavage Processes and Characterization of Reactive Intermediates

Heterolytic cleavage, the breaking of a covalent bond where one fragment retains both electrons, is a key process in the transformation of pyridine derivatives, often leading to the formation of reactive ionic intermediates.

One significant example involves the solvolysis of 1-(s-alkyl)pyridinium cations. In these systems, the C–N bond can cleave heterolytically. The mechanism of this cleavage is highly dependent on the solvent. In nucleophilic solvents, the reaction proceeds via a solvent-assisted pathway. However, in non-nucleophilic, highly ionizing solvents such as 2,2,2-trifluoroethanol, the reaction follows an SN1 mechanism, where the C–N bond breaks in the rate-determining step to form a carbocation and a pyridine molecule chemrxiv.org. Further studies in strongly acidic solvents like trifluoroacetic acid indicate that the rate-determining step can shift to the dissociation of an ion-molecule pair chemrxiv.org.

Another fascinating example of heterolytic cleavage involves the use of sterically hindered pyridine derivatives in "Frustrated Lewis Pairs" (FLPs). An FLP consists of a bulky Lewis acid and a Lewis base that cannot form a classical adduct due to steric hindrance. When a pyridine derivative with bulky substituents, such as 2,4,6-Tri-tert-butylpyridine, is combined with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃), the resulting FLP is capable of the heterolytic cleavage of molecular hydrogen (H₂). This process results in the formation of an ionic salt, such as [TTBPH]⁺[HB(C₆F₅)₃]⁻, which can be characterized by spectroscopic methods nih.gov.

Table 2: Solvent Effect on the Solvolysis Mechanism of Pyridinium Cations

| Solvent | Solvent Character | Predominant Mechanism |

|---|---|---|

| Pentanol, Acetic Acid | Nucleophilic | Solvent-Assisted |

| 2,2,2-Trifluoroethanol | Ionizing, Weakly Nucleophilic | SN1 Cleavage |

| Trifluoroacetic Acid | Strongly Ionizing, Acidic | Rate-Determining Ion-Pair Dissociation |

Electrophilic Fluorination of Pyridine Systems

While nucleophilic substitution is common for introducing functionalities onto an existing fluoropyridine, electrophilic fluorination is a key strategy for creating the C-F bond in the first place. This approach is typically applied to electron-rich pyridine precursors, such as dihydropyridines.

A well-established method involves the reaction of 1,2-dihydropyridines with an electrophilic fluorinating agent, most notably Selectfluor®. The reaction proceeds via an electrophilic attack of the fluorinating agent on the double bond of the dihydropyridine ring. This step leads to the formation of a new class of compounds: fluorinated 3,6-dihydropyridines. These intermediates are often stable enough to be isolated.

These 3-fluoro-3,6-dihydropyridine intermediates can be readily converted into the corresponding aromatic fluorinated pyridines through the elimination of hydrogen fluoride (HF) under mild conditions. For example, simply storing the dihydropyridine intermediates in a deuterochloroform solution at room temperature for several days can lead to the formation of the desired pyridine products in high yields (72-91%) rsc.org. The optimal conditions for the initial fluorination step often involve adding a solution of Selectfluor® in acetonitrile to a solution of the 1,2-dihydropyridine at 0 °C to minimize side reactions rsc.org.

Table 3: Yields of Pyridines from HF Elimination of 3-Fluoro-3,6-dihydropyridine Intermediates

| Starting Dihydropyridine Substituents | Product Pyridine | Isolated Yield (%) |

|---|---|---|

| R¹=Me, R²=CO₂Me, Ar=Ph | 3a | 85 |

| R¹=Me, R²=CO₂Me, Ar=4-MeC₆H₄ | 3b | 91 |

| R¹=Me, R²=CO₂Me, Ar=4-MeOC₆H₄ | 3c | 88 |

| R¹=Me, R²=CO₂Me, Ar=4-FC₆H₄ | 3d | 72 |

Data derived from studies on analogous systems.

Pericyclic Reactions and Cycloadditions Involving Pyridine Derivatives

Pericyclic reactions, particularly cycloadditions, are powerful tools in organic synthesis for constructing cyclic systems. In the context of substituted pyridines, these reactions are primarily employed for the synthesis of the pyridine ring itself, rather than reactions of the aromatic core.

One prominent strategy is the [4+2] cycloaddition, or Diels-Alder reaction. A convergent method for synthesizing highly substituted pyridines involves the reaction of vinylallenes (the diene component) with arylsulfonyl cyanides (the dienophile) acs.org. This reaction initially forms isopyridine cycloadducts, which can be converted to the final aromatic pyridine products upon heating or treatment with a base acs.org.

Another powerful method is the transition-metal-catalyzed [2+2+2] cycloaddition. Cobalt-catalyzed cycloadditions of alkynes with nitriles have emerged as a highly efficient and straightforward route to obtain multi-substituted pyridine derivatives rsc.org. This reaction involves the combination of two alkyne molecules and one nitrile molecule to construct the pyridine heterocycle in a single step, offering excellent atom economy. Such methods provide access to a wide range of functionalized pyridines that would be difficult to obtain through other synthetic routes rsc.org. These synthetic strategies represent a key aspect of the transformational chemistry of pyridine analogues.

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint that is unique to its structure and functional groups.

The FTIR spectrum of 2-Fluoro-3-methoxy-6-methylpyridine displays absorption bands corresponding to the vibrational modes of its specific functional groups. Analysis of these bands confirms the presence of the key structural components.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methoxy (B1213986) groups are found just below 3000 cm⁻¹.

C=C and C=N Stretching: The stretching vibrations of the pyridine (B92270) ring (C=C and C=N bonds) are expected in the 1400-1650 cm⁻¹ region. sigmaaldrich.com

C-O Stretching: The characteristic stretching of the aryl-alkyl ether bond (Ar-O-CH₃) typically results in a strong absorption band around 1250 cm⁻¹.

C-F Stretching: The C-F stretching vibration is expected to produce a strong band in the region of 1200-1300 cm⁻¹.

C-H Bending: Bending vibrations for the methyl group and the aromatic C-H bonds appear at lower frequencies, providing further structural confirmation.

Table 3: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (-CH₃, -OCH₃) | 2850 - 3000 | Medium |

| Pyridine Ring (C=C, C=N) Stretches | 1400 - 1650 | Strong |

| C-O (Ether) Stretch | ~1250 | Strong |

Note: Predicted values are based on typical functional group frequencies and data from similar molecules. oatext.com

Raman Spectroscopy

The Raman spectrum of a substituted pyridine is typically dominated by several key vibrational modes. researchgate.net For this compound, the following characteristic bands are anticipated:

Pyridine Ring Vibrations: The pyridine ring itself gives rise to a series of characteristic bands. The ring breathing modes are particularly intense and typically appear in the 990-1050 cm⁻¹ region. researchgate.netacs.org The exact position of these bands is sensitive to the nature and position of the substituents.

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while in-plane and out-of-plane bending vibrations will appear at lower wavenumbers.

Methyl Group Vibrations: The methyl group at the 6-position will exhibit symmetric and asymmetric stretching vibrations, typically in the 2850-2980 cm⁻¹ range, as well as bending vibrations at lower frequencies.

Methoxy Group Vibrations: The methoxy group will show characteristic C-H stretching vibrations of the methyl group and C-O stretching vibrations, typically in the 1000-1300 cm⁻¹ region.

C-F Vibration: The C-F stretching vibration is expected to be a strong band, and its position can vary but is generally found in the 1000-1400 cm⁻¹ region for aryl fluorides.

The presence of the electron-donating methoxy group and the electron-withdrawing fluorine atom, in addition to the methyl group, will influence the electron distribution within the pyridine ring, leading to shifts in the vibrational frequencies compared to unsubstituted pyridine. acs.org A detailed assignment of the Raman bands would require a theoretical vibrational analysis, such as that performed using Density Functional Theory (DFT), which can provide calculated frequencies and intensities to compare with experimental data. acs.orgnih.gov

Table 1: Predicted Raman Active Vibrational Modes for this compound

| Vibrational Mode | **Expected Wavenumber Range (cm⁻¹) ** |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 2980 |

| Pyridine Ring Breathing | 990 - 1050 |

| C-O (Methoxy) Stretch | 1000 - 1300 |

| C-F Stretch | 1000 - 1400 |

Note: This table is predictive and based on characteristic vibrational frequencies of related compounds.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₇H₈FNO), the molecular weight is 141.14 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 141.

The fragmentation of the molecular ion is governed by the stability of the resulting fragments. Key fragmentation pathways for this compound are predicted to involve:

Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment ion at m/z 126. This is often a prominent peak. kobv.demiamioh.edu

Loss of Formaldehyde (B43269): Subsequent loss of formaldehyde (CH₂O) from the [M-CH₃]⁺ ion could occur, resulting in a fragment at m/z 96.

Loss of a Methoxy Radical: Cleavage of the C-O bond can lead to the loss of a methoxy radical (•OCH₃), producing a fragment ion at m/z 110.

Pyridine Ring Fragmentation: The stable pyridine ring may undergo characteristic fragmentation, including the loss of HCN, leading to various smaller fragment ions.

Cleavage of the Methyl Group: Loss of the methyl group from the 6-position could also occur, though this is generally less favorable than fragmentation involving the methoxy group.

The presence of the fluorine atom will also influence the fragmentation pattern, and fragments containing fluorine will be identifiable by their characteristic mass. acgpubs.orgchemrxiv.org Atmospheric pressure chemical ionization (APCI) could also be employed, which is known to be a robust method for the analysis of low molecular weight analytes and often produces prominent intact molecular species. bris.ac.uk

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Origin |

| 141 | [C₇H₈FNO]⁺ | Molecular Ion (M⁺) |

| 126 | [C₆H₅FNO]⁺ | Loss of •CH₃ |

| 110 | [C₆H₅FN]⁺ | Loss of •OCH₃ |

| 96 | [C₅H₃FN]⁺ | Loss of CH₂O from [M-CH₃]⁺ |

Note: This table is predictive and based on common fragmentation patterns of related compounds. miamioh.edulibretexts.org

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com Although no published crystal structure for this compound was found, this section outlines the type of information that would be obtained from such an analysis.

A successful SC-XRD study of this compound would provide a wealth of structural information. acs.orgresearchgate.net This includes:

Lattice Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which define the repeating crystalline lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit, which allows for the determination of bond lengths, bond angles, and torsion angles.

These parameters would definitively establish the conformation of the methoxy group relative to the pyridine ring and the planarity of the molecule. For instance, the torsion angle involving the C-O-C-H bonds would reveal the orientation of the methyl group of the methoxy substituent.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pna2₁ |

| a (Å) | Unit cell length |

| b (Å) | Unit cell length |

| c (Å) | Unit cell length |

| α (°) | Unit cell angle |

| β (°) | Unit cell angle |

| γ (°) | Unit cell angle |

| Volume (ų) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

Note: This table presents the types of parameters that would be determined from a single crystal X-ray diffraction experiment.

The way molecules pack in a crystal is determined by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govacs.orgnih.govjst.go.jp By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified.

For this compound, the following intermolecular interactions would be expected to play a significant role in the crystal packing:

Hydrogen Bonding: Although the molecule lacks strong hydrogen bond donors, weak C-H···N and C-H···O hydrogen bonds are likely to be present, where the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group act as acceptors.

Halogen Bonding: The fluorine atom could participate in C-F···H or C-F···π interactions.

π-π Stacking: The aromatic pyridine rings could stack on top of each other, contributing to the stability of the crystal lattice.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. It is employed to determine the optimized molecular geometry, corresponding to the minimum energy conformation of the molecule, and to calculate various electronic properties. For substituted pyridines, DFT calculations provide excellent agreement with experimental data for structural parameters and vibrational spectra. researchgate.netresearchgate.net The process involves optimizing the molecule's geometry to find the lowest energy state on the potential energy surface. tandfonline.com

A computational study on the structurally similar 2-Bromo-3-hydroxy-6-methylpyridine utilized the B3LYP method to perform these calculations, yielding detailed insights into bond lengths and angles that are in good agreement with experimental observations. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP functional, a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, is widely used for organic molecules and provides a good balance between accuracy and computational cost. researchgate.netphyschemres.org

The selection of a basis set is equally critical. Pople-style basis sets, such as the 6-311++G(d,p), are frequently employed for pyridine (B92270) derivatives. researchgate.netphyschemres.orgresearchgate.net This notation indicates:

6-311G : A triple-zeta valence basis set, providing a flexible description of the valence electrons.

++ : The addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or weak interactions. rsc.org

(d,p) : The inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonds. rsc.org

Studies on fluorinated pyridines and methoxy-substituted pyridines have shown that levels of theory like B3LYP/6-311++G(d,p) yield reliable results for both molecular structure and vibrational frequencies. researchgate.netresearchgate.net

To understand a molecule's behavior in a solution, computational models must account for the effects of the solvent. The Polarizable Continuum Model (PCM), and its implementation as the Integral Equation Formalism (IEFPCM), is a common approach. researchgate.net This model simulates the solvent as a continuous dielectric medium, allowing for the calculation of molecular properties in different solvent environments. For instance, studies on similar heterocyclic systems have used the IEFPCM model to investigate properties in solvents like water and CCl4, revealing the influence of solvent polarity on vibrational frequencies and electronic properties. physchemres.orgresearchgate.net

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electronic Transitions

Frontier Molecular Orbital (FMO) theory is fundamental to predicting chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, reactivity, and electrical transport properties. researchgate.nettandfonline.com A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required for electronic excitation. researchgate.net

For the analogous compound 2-Bromo-3-hydroxy-6-methylpyridine, the HOMO-LUMO energy gap was calculated to be -5.39512 eV, indicating its potential reactivity. researchgate.net The HOMO is typically distributed over the pyridine ring, while the LUMO's location indicates the likely site of electron acceptance.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.523 |

| LUMO | -1.128 |

| Energy Gap (ΔE) | 5.395 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds and lone pairs. uni-muenchen.de This method is invaluable for analyzing intramolecular interactions, such as hyperconjugation and charge delocalization. rsc.org

The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. scirp.org These donor-acceptor interactions represent deviations from the idealized Lewis structure and indicate stabilizing charge transfer effects. uni-muenchen.de In a molecule like 2-Fluoro-3-methoxy-6-methylpyridine, significant hyperconjugative interactions would be expected, including:

Delocalization of the lone pair electrons from the nitrogen atom (LP(N)) into the antibonding π* orbitals of the C-C bonds in the ring.

Delocalization of the lone pair electrons from the oxygen atom of the methoxy (B1213986) group (LP(O)) into adjacent antibonding σ* orbitals.

Interactions involving the fluorine atom's lone pairs and the pyridine ring.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. tandfonline.com It maps the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values:

Red/Yellow : Regions of negative potential, which are rich in electrons and susceptible to electrophilic attack.

Blue : Regions of positive potential, which are electron-poor and susceptible to nucleophilic attack.

Green : Regions of neutral or near-zero potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These sites are the most likely to be attacked by electrophiles or to act as hydrogen bond acceptors. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms, particularly those of the methyl group, making them potential sites for nucleophilic interactions. researchgate.net

Quantum-Mechanical Descriptors and Reactivity Indices

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors are derived from conceptual DFT and provide a quantitative basis for reactivity predictions. tandfonline.comphyschemres.org

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ) : The power of an atom to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η) : A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) : The reciprocal of hardness (S = 1 / 2η). Soft molecules are more polarizable and reactive. physchemres.org

Electrophilicity Index (ω) : A measure of the energy lowering upon accepting electrons. Calculated as ω = χ² / 2η.

These descriptors, calculated for the analogous compound 2-Bromo-3-hydroxy-6-methylpyridine, provide a quantitative framework for understanding its reactivity.

| Descriptor | Value (eV) |

|---|---|

| Ionization Potential (I) | 6.523 |

| Electron Affinity (A) | 1.128 |

| Electronegativity (χ) | 3.826 |

| Chemical Hardness (η) | 2.698 |

| Chemical Softness (S) | 0.185 |

| Electrophilicity Index (ω) | 2.713 |

Theoretical Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are routinely used to predict the spectroscopic parameters of organic molecules with a high degree of accuracy. These theoretical predictions are crucial for interpreting experimental spectra and understanding the structural features of the molecule.

Vibrational Frequencies: The theoretical vibrational spectrum (Infrared and Raman) of this compound can be calculated using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)). These calculations provide the frequencies of the fundamental vibrational modes, which correspond to specific stretching, bending, and torsional motions of the atoms. For instance, the C-F stretching vibration is anticipated in a specific region of the spectrum, providing a clear marker for the presence of the fluorine substituent. researchgate.net Similarly, the vibrational modes of the pyridine ring, the methoxy group, and the methyl group can be assigned. A comparative analysis with related molecules, such as 2-fluoro-6-methylpyridine (B1294898) and 2-methoxy-6-methylpyridine, can aid in the precise assignment of the calculated frequencies. sigmaaldrich.combldpharm.com

Table 1: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Pyridine Ring | C=C/C=N Stretching | 1600 - 1450 |

| C-F | Stretching | 1250 - 1150 |

| C-O (Methoxy) | Asymmetric Stretching | 1270 - 1230 |

| C-O (Methoxy) | Symmetric Stretching | 1050 - 1010 |

| C-H (Methyl) | Asymmetric Stretching | ~2980 |

| C-H (Methyl) | Symmetric Stretching | ~2900 |

Note: These are estimated frequency ranges based on typical values for these functional groups in similar pyridine derivatives.

Chemical Shifts: The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is another powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide reliable predictions of chemical shifts. These calculations are highly sensitive to the electronic environment of each nucleus. For this compound, the calculated chemical shifts would reflect the influence of the electron-withdrawing fluorine atom and the electron-donating methoxy and methyl groups on the pyridine ring. Comparing these theoretical shifts with experimental data, when available, can confirm the molecular structure. Studies on similar substituted pyridines have demonstrated the utility of this approach. sigmaaldrich.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | ~158 (d, JC-F large) |

| C3 | - | ~140 |

| C4 | ~7.0 - 7.2 | ~115 |

| C5 | ~6.7 - 6.9 | ~120 |

| C6 | - | ~155 |

| CH₃ (Methyl) | ~2.4 - 2.6 | ~20 - 25 |

| OCH₃ (Methoxy) | ~3.8 - 4.0 | ~55 - 60 |

Note: These are estimated chemical shift ranges. The carbon attached to fluorine (C2) will show a characteristic splitting pattern in the ¹³C NMR spectrum due to C-F coupling.

Investigation of Acid-Base Properties and Acidochromism through Computational Approaches

The acid-base properties of a molecule, particularly its pKa value, are fundamental to its behavior in different chemical environments. Computational methods can provide reliable predictions of pKa values by calculating the free energy change associated with protonation or deprotonation. For pyridine derivatives, the basicity is primarily determined by the availability of the lone pair of electrons on the nitrogen atom.

Acidochromism, the change in color of a compound upon a change in acidity, is related to the alteration of the electronic structure upon protonation. Theoretical investigations using Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra of both the neutral and protonated forms of this compound. A significant shift in the calculated absorption maxima (λmax) upon protonation would suggest potential acidochromic behavior.

Table 3: Predicted Acid-Base and Acidochromic Properties

| Property | Predicted Value/Behavior |

| pKa | 3.5 - 4.5 |

| Protonation Site | Pyridine Nitrogen |

| Acidochromism | Potential shift in λmax upon protonation |

Note: The predicted pKa is an estimate based on the electronic effects of the substituents.

Prediction of Nonlinear Optical (NLO) Properties (e.g., Polarizability and Hyperpolarizability)

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Computational chemistry plays a key role in the design of new NLO materials by predicting their molecular polarizability (α) and first-order hyperpolarizability (β). These properties are related to the response of the molecule's electron cloud to an external electric field.

For a molecule to exhibit a significant NLO response, it often requires a combination of electron-donating and electron-accepting groups, leading to a large change in dipole moment upon electronic excitation. In this compound, the methoxy and methyl groups act as electron donors, while the fluorine atom and the pyridine ring itself can act as electron acceptors. This donor-acceptor arrangement suggests that the molecule could possess NLO properties.

Theoretical calculations, typically using DFT or post-Hartree-Fock methods, can quantify the polarizability and hyperpolarizability tensors. The magnitude of the first hyperpolarizability (β) is a key indicator of the second-order NLO activity of a molecule. Computational studies on various pyridine derivatives have established a framework for predicting and understanding their NLO properties. orientjchem.org

Table 4: Predicted Nonlinear Optical Properties

| Property | Predicted Value (arbitrary units) |

| Dipole Moment (μ) | 2 - 4 D |

| Average Polarizability (α) | 100 - 150 a.u. |

| First Hyperpolarizability (β) | Moderate |

Note: The values are estimates to illustrate the expected order of magnitude based on similar compounds.

Advanced Applications in Chemical Biology, Agrosciences, and Materials Science

Medicinal Chemistry and Drug Discovery Platforms

The 2-fluoro-3-methoxy-6-methylpyridine core is a notable platform in the design and synthesis of new therapeutic agents. The interplay of its fluorine, methoxy (B1213986), and methyl substituents on the pyridine (B92270) ring allows for fine-tuning of physicochemical properties crucial for pharmacological activity.

Role as a Privileged Scaffold in Pharmacologically Active Agents

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, as its derivatives are known to bind to a wide variety of biological targets. The specific functionalization of the this compound structure makes it a valuable building block for creating new pharmacologically active agents. The introduction of a fluorine atom, for instance, can enhance metabolic stability, binding affinity, and membrane permeability. nih.govrsc.org This strategic fluorination is a key aspect of modern drug design. The utility of this scaffold is demonstrated by its incorporation into various molecules targeting complex biological systems, underscoring its potential in developing new therapeutics. nih.gov

Exploration as Enzyme Inhibitors (e.g., p38α Mitogen-Activated Protein Kinase, Acetylcholinesterase)

The this compound scaffold is actively explored for its potential in designing enzyme inhibitors.

p38α Mitogen-Activated Protein Kinase (MAPK): p38 MAP kinase is a significant target in the development of treatments for inflammatory diseases. nih.gov Research into inhibitors has explored various heterocyclic templates, including pyridazinones and dihydropyrido-pyrimidazones, to identify potent compounds. nih.gov While direct inhibition by this compound is not established, its structural features make it a candidate for fragment-based design of novel p38 MAPK inhibitors. The pyridine core can engage in key interactions within the enzyme's active site, and the substituents offer vectors for optimization.

Acetylcholinesterase (AChE): AChE inhibitors are crucial for treating neurodegenerative disorders like Alzheimer's disease. Studies on related structures, such as N-methyl tetrahydropyridine (B1245486) derivatives, have shown that fluoro-substituted analogs can be potent AChE inhibitors. nih.gov Furthermore, research involving the PET radiotracer [18F]Nifene, a close analog of this compound, has been used to study the receptor occupancy of nicotinic acetylcholine (B1216132) receptors (nAChRs) in the presence of AChE inhibitors like physostigmine (B191203) and galanthamine. nih.gov This indicates the scaffold's relevance in the broader context of cholinergic neurotransmission research.

Development of Radioligands for Neuroreceptor Imaging with Positron Emission Tomography (PET)

One of the most significant applications of the this compound scaffold is in the development of radioligands for PET imaging, a non-invasive technique to visualize and quantify neuroreceptors in the brain. The ability to incorporate the positron-emitting isotope Fluorine-18 ([¹⁸F]) into the molecule is a key advantage.

Several potent and selective radioligands for the α4β2 nicotinic acetylcholine receptor (nAChR), a key target in neurodegenerative diseases and nicotine (B1678760) addiction, are based on this core structure. nih.gov Notable examples include:

[¹⁸F]Nifene (2-[¹⁸F]Fluoro-3-[2-((S)-3-pyrrolinyl)methoxy]pyridine): This is a high-affinity agonist for α4β2 nAChRs. PET studies in non-human primates have demonstrated its rapid brain uptake and selective accumulation in receptor-rich regions like the thalamus. nih.gov

2-[¹⁸F]F-A-85380 (2-[¹⁸F]Fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine): This analog has also been developed as a PET radioligand for imaging α4β2 nAChRs. Pharmacological and safety evaluations have shown it to be non-mutagenic in the Ames test. nih.govnih.gov

The development of these radiotracers is crucial for understanding the role of nAChRs in disease and for the development of new therapies.

| Radioligand | Target Receptor | Application | Key Findings |

| [¹⁸F]Nifene | α4β2 nAChR | PET Imaging | High affinity, rapid brain uptake, selective binding in thalamus. nih.gov |

| 2-[¹⁸F]F-A-85380 | α4β2 nAChR | PET Imaging | Non-mutagenic, acceptable dosimetry for human PET studies. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be invaluable for lead optimization. By analyzing a series of related compounds, these models can identify key physicochemical properties that influence potency and selectivity.

For example, a QSAR study on 2,4-disubstituted 6-fluoroquinolines identified that properties like the number of 5-membered rings and certain topological and distance-based descriptors were critical for antiplasmodial activity. nih.gov A robust QSAR model for this class of compounds achieved a high predictive squared correlation coefficient (R²pred) of 0.901. nih.gov Similar methodologies can be applied to derivatives of this compound to guide the synthesis of new analogs with improved therapeutic profiles, saving time and resources in the drug discovery process. nih.govresearchgate.net

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

Predicting the ADMET properties of drug candidates early in the discovery pipeline is essential to reduce attrition rates. capes.gov.brchemrxiv.org In silico models provide a rapid and cost-effective way to estimate these properties. For compounds based on the this compound scaffold, various computational tools can predict characteristics like aqueous solubility, blood-brain barrier penetration, metabolic stability, and potential toxicity. jrespharm.comnih.gov

A toxicological evaluation of 2-F-A-85380, a close structural analog, provides insight into the potential profile of this chemical family. nih.gov This compound was found to be non-mutagenic in five bacterial strains in the Ames test and showed no significant histopathological changes in acute toxicity studies in mice. nih.gov Dosimetry studies also indicated that the radiation exposure from its radiolabeled form would be within acceptable limits for human PET imaging. nih.gov Such data, combined with predictive modeling, helps to build a comprehensive safety and pharmacokinetic profile for new drug candidates.

ADMET-Relevant Properties of the Analog 2-F-A-85380

| Property | Finding |

|---|---|

| Mutagenicity (Ames Test) | Negative in five bacterial strains. nih.gov |

| Acute Toxicity (Mice) | No gross pathology or histopathological changes observed. nih.gov |

| Dosimetry | Urinary bladder wall identified as the critical organ; total radiation exposure within acceptable limits for PET. nih.gov |

Molecular Docking and Molecular Dynamics Simulations for Receptor-Ligand Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand and its target receptor at an atomic level. mdpi.commdpi.com These methods are critical for understanding the mechanism of action and for designing more potent and selective drugs. researchgate.netrowan.edu

For ligands derived from the this compound scaffold, docking studies can predict the binding pose within the active site of a target protein, such as the nAChR or p38 MAP kinase. mdpi.comnih.gov MD simulations can then be used to study the stability of this interaction over time, revealing how the ligand and receptor adapt to each other and identifying key intermolecular forces, such as hydrogen bonds and hydrophobic interactions. nih.gov These simulations can elucidate the allosteric effects of ligand binding on receptor conformation and function, providing crucial insights for rational drug design. nih.gov The high binding affinity and selectivity of PET ligands like [¹⁸F]Nifene are underpinned by these specific molecular interactions, which can be explored in detail using these computational approaches. nih.gov

Agrochemical Research and Development

The unique electronic properties imparted by fluorine and methoxy groups make substituted pyridines valuable building blocks in the quest for new, effective, and selective crop protection agents. agropages.comjst.go.jp Pyridine-containing pesticides are often characterized by high efficiency and lower toxicity, aligning with modern trends in agrochemical development. agropages.com While direct applications of this compound are not extensively documented in publicly available research, the utility of the closely related 2-fluoro-3-methoxyphenyl moiety in herbicide design provides significant insights.

The design of modern herbicides often involves a lead optimization strategy where specific structural motifs are introduced to enhance biological activity. A notable example is the development of novel 6-aryl-picolinate herbicides, which mimic the natural plant hormone auxin. In a targeted research effort to understand the molecular recognition of these herbicides within susceptible plants, scientists incorporated a methoxy group into key phenyl tail analogs. dokumen.pub

This strategic design choice led to the synthesis of a 4′-chloro-2′-fluoro-3′-methoxyphenyl analog of a picolinate (B1231196) herbicide. dokumen.pub The synthesis of such complex, multi-substituted aryl structures highlights the importance of versatile chemical building blocks. The presence of the fluoro and methoxy groups on the aromatic ring was a deliberate design feature intended to probe and enhance the molecule's interaction with its biological target. dokumen.pub This research underscores a design principle where combining specific substituents, such as chloro, fluoro, and methoxy groups on an aromatic ring, is necessary to achieve a high level of herbicidal activity. dokumen.pub

The efficacy of a crop protection agent is highly dependent on its chemical structure. The analysis of structure-activity relationships (SAR) is therefore critical for rational design. Research into 6-aryl-picolinate herbicides has provided a clear demonstration of the synergistic effect of combining fluoro, methoxy, and chloro substituents on an aromatic ring. dokumen.pub

A further, significant increase in potency was achieved with the addition of a fluorine atom at the 2'-position, yielding the 4′-chloro-2′-fluoro-3′-methoxyphenyl analog. dokumen.pub This demonstrated that the fluorine atom played a crucial role in enhancing the molecule's herbicidal effect. Conversely, an analog containing only the 2'-fluoro and 3'-methoxy substituents without the 4'-chloro group showed low herbicidal activity. dokumen.pub This finding emphasizes that the high potency of the lead compound was not merely the sum of individual contributions but a result of the specific combination of all three substituents on the phenyl ring. dokumen.pub

Table 1: Comparative Herbicidal Activity of Substituted Phenyl Analogs

This interactive table summarizes the structure-activity relationship findings based on the cumulative herbicidal activity of different phenyl tail analogs as described in the research. dokumen.pub

| Compound Analog | Phenyl Ring Substituents | Relative Herbicidal Activity |

| 8 | 3'-methoxy | Low |

| 9 | 4'-chloro, 3'-methoxy | High (Similar to 4'-chlorophenyl analog) |

| 10 | 4'-chloro, 2'-fluoro, 3'-methoxy | Very High (Increased from compound 9) |

| 11 | 2'-fluoro, 3'-methoxy | Low (Slightly lower than unsubstituted analog) |

Advanced Materials Science

The tailored electronic and photophysical properties of fluorinated organic molecules make them attractive candidates for applications in materials science, including nonlinear optics and molecular electronics.

Nonlinear optical (NLO) materials, which can alter the properties of light, are essential for various photonic and optoelectronic technologies. The design of organic NLO molecules often focuses on creating structures with large hyperpolarizabilities, which can be tuned by adding electron-donating and electron-withdrawing groups to a conjugated system. While extensive searches have been conducted, there is currently no specific research documented in the public domain detailing the design or measurement of nonlinear optical properties for compounds based on the this compound scaffold. General research has explored the NLO properties of other material classes, such as styryl dyes and 2D materials, but a direct link to this specific pyridine derivative is not established. core.ac.uknih.gov

Organic and molecular electronics represent a frontier in creating lightweight, flexible, and cost-effective electronic devices. The performance of these devices relies on the electronic properties of the constituent organic molecules, which can function as semiconductors, conductors, or light emitters. Despite the potential for fluorinated pyridines to serve as components in such advanced materials, dedicated research into the application of this compound in optoelectronic or molecular electronic devices has not been identified in publicly available literature.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-fluoro-3-methoxy-6-methylpyridine, and how do reaction conditions influence yield?

- Methodology : Fluorination of pyridine precursors using methyl fluorosulfonate and cyanide ion under controlled conditions (e.g., solvent: DMSO, temperature: 80–100°C) provides regioselective substitution . Halogen exchange (e.g., Cl → F) with KF in polar aprotic solvents can improve fluorination efficiency . Intermediate purification via column chromatography (silica gel, hexane/EtOAc) is critical for isolating high-purity products .

- Key Considerations : Monitor reaction progress using TLC or GC-MS to avoid over-fluorination.

Q. How can spectroscopic methods (FTIR, Raman, NMR) distinguish positional isomers of fluorinated methoxypyridines?

- Methodology :

- FTIR/Raman : C-F stretching vibrations (~1100–1200 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) vary subtly with substitution patterns. Compare experimental spectra to B3LYP/6-31G(d) quantum calculations for validation .

- NMR : NMR chemical shifts are highly sensitive to electronic environment. For this compound, expect deshielded signals due to adjacent methoxy and methyl groups .

Q. What preliminary biological activities have been reported for fluorinated pyridine derivatives?

- Findings :

- Enzyme Inhibition : Pyridine-based CYP1B1 inhibitors (e.g., 2-(pyridin-3-yl)estradiol derivatives) show IC values as low as 0.011 μM, with substituent position (C2 > C3/C4) critical for activity .

- Antimicrobial Activity : Analogous 6-fluoroquinolones exhibit potent activity against Mycobacterium tuberculosis (MIC: <1 μg/mL) .

Advanced Research Questions

Q. How do substituent positions (fluoro, methoxy, methyl) on the pyridine ring affect structure-activity relationships (SAR) in enzyme inhibition?

- Methodology : Perform molecular docking (e.g., AutoDock Vina) to map steric and electronic interactions. For CYP1B1, the C2-fluoro group enhances hydrophobic binding to the heme pocket, while the C3-methoxy group stabilizes π-π stacking with Phe residues .

- Data Contradictions : Some studies report reduced activity with bulkier C6 substituents, suggesting steric hindrance limits access to catalytic sites .

Q. What computational approaches (e.g., DFT, MD simulations) explain the electronic interactions of this compound with biological targets?

- Methodology :

- DFT : Calculate Fukui indices to identify nucleophilic/electrophilic regions. The fluorine atom exhibits high electrophilicity, favoring covalent interactions with cysteine residues in enzymes .

- MD Simulations : Simulate ligand-protein binding over 100 ns to assess stability. Pyridine rings often maintain planar geometry during binding, while methoxy groups undergo rotational flexibility .

Q. How does metabolic stability of this compound compare to non-fluorinated analogs in vivo?

- Methodology : Administer radiolabeled compounds to rats and analyze plasma/tissue samples via LC-MS. Fluorination reduces oxidative metabolism (e.g., CYP450-mediated demethylation), extending half-life (t > 8 hrs vs. 2 hrs for non-fluorinated analogs) .

Q. What enzymatic mechanisms are involved in the degradation of fluoropyridine derivatives?

- Findings : Pyridine dehydrogenase enzymes (e.g., FHMPCDH from Mesorhizobium loti) catalyze oxidative ring-opening via hydride transfer to NAD. Fluorine substituents slow degradation by destabilizing transition states .

Q. Can cross-coupling reactions (e.g., Suzuki-Miyaura) introduce functional groups to this compound for diversified applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。